molecular formula C12H18N2O4 B6172836 rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, trans CAS No. 649728-62-1

rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, trans

Cat. No. B6172836
CAS RN: 649728-62-1
M. Wt: 254.3
InChI Key:
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Description

Rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, trans (TBCD) is a small molecule that has recently become a focus of scientific research due to its potential applications in a variety of fields. TBCD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal effects. This molecule has also been studied for its potential as a therapeutic agent for various diseases and disorders.

Scientific Research Applications

TBCD has been studied for its potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, TBCD has been studied for its potential as a therapeutic agent for various diseases and disorders. In particular, it has been studied for its anti-cancer, anti-inflammatory, and anti-fungal effects. In agriculture, TBCD has been studied for its potential as a plant growth regulator, as well as for its ability to reduce the toxicity of certain herbicides. In materials science, TBCD has been studied for its potential applications in the synthesis of polymers and other materials.

Mechanism of Action

The exact mechanism of action of TBCD is still not fully understood. However, it is believed that TBCD exerts its effects by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions can lead to the activation or inhibition of various cellular processes, such as gene expression, protein synthesis, and cell division.
Biochemical and Physiological Effects
TBCD has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that TBCD can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungi. In vivo studies have also demonstrated that TBCD can reduce the toxicity of certain herbicides, reduce the risk of cardiovascular disease, and reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

TBCD has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in a variety of experiments. Additionally, it has a wide range of biological activities, which makes it suitable for use in a variety of research applications. However, one limitation is that it is not very stable, which can make it difficult to store and handle.

Future Directions

There are a number of potential future directions for TBCD research. One potential direction is to further investigate its potential as a therapeutic agent for various diseases and disorders. Additionally, further research could be conducted to explore its potential as a plant growth regulator, as well as its potential applications in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its mechanism of action and to identify new potential uses for this molecule.

Synthesis Methods

TBCD can be synthesized using a number of methods, including the Knoevenagel condensation, the Ugi reaction, and the Diels-Alder reaction. The most common method of synthesis is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction produces a Schiff base, which is then reduced to form the desired product. The Ugi reaction is a multi-component reaction that involves the combination of an aldehyde, an amine, and a carboxylic acid to yield a substituted pyrrolidine. The Diels-Alder reaction is a cycloaddition reaction that involves the reaction of a diene and a dienophile to form a cyclic product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, trans involves the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with cyanogen bromide followed by reduction of the resulting nitrile to the corresponding amine. The amine is then reacted with trans-cinnamoyl chloride to yield the final product.", "Starting Materials": [ "tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate", "cyanogen bromide", "sodium borohydride", "trans-cinnamoyl chloride", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate is reacted with cyanogen bromide in diethyl ether to yield the corresponding nitrile.", "Step 2: The nitrile is reduced to the corresponding amine using sodium borohydride in methanol.", "Step 3: The amine is reacted with trans-cinnamoyl chloride in diethyl ether in the presence of hydrochloric acid to yield the final product, rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, trans.", "Step 4: The product is purified by recrystallization from methanol and diethyl ether.", "Step 5: The product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy." ] }

CAS RN

649728-62-1

Product Name

rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, trans

Molecular Formula

C12H18N2O4

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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